METHYL 6-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]HEXANOATE
Overview
Description
Methyl 6-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]hexanoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of METHYL 6-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]HEXANOATE involves several steps, typically starting with the preparation of the core imidazo[2,1-f]purin structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the hexanoate ester group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
Methyl 6-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]hexanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 6-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]HEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanism and pathways.
Comparison with Similar Compounds
Methyl 6-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]hexanoate can be compared with similar compounds, such as other imidazo[2,1-f]purin derivatives. These comparisons highlight its unique structural features and potential advantages, such as increased stability or specific biological activity. Similar compounds include:
- N,N-Dimethyl-2-(7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide
- Phenol, 2-(1,1-dimethylethyl)-4-methyl-
This detailed article provides a comprehensive overview of METHYL 6-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]HEXANOATE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 6-[2,4-dimethyl-7-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-15-9-11-16(12-10-15)17-14-28-19-20(25(2)23(31)26(3)21(19)30)24-22(28)27(17)13-7-5-6-8-18(29)32-4/h9-12,14H,5-8,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZDBARAVDKUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CCCCCC(=O)OC)N(C(=O)N(C4=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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